sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate
Brand Name: Vulcanchem
CAS No.: 201595-71-3
VCID: VC20857381
InChI: InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1/i1+1,2+1,3+1;
SMILES: CC(C(=O)[O-])O.[Na+]
Molecular Formula: C3H6NaO3
Molecular Weight: 116.046 g/mol

sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate

CAS No.: 201595-71-3

Cat. No.: VC20857381

Molecular Formula: C3H6NaO3

Molecular Weight: 116.046 g/mol

* For research use only. Not for human or veterinary use.

sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate - 201595-71-3

Specification

CAS No. 201595-71-3
Molecular Formula C3H6NaO3
Molecular Weight 116.046 g/mol
IUPAC Name sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate
Standard InChI InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1/i1+1,2+1,3+1;
Standard InChI Key ZZUUMCMLIPRDPI-USULVYIHSA-N
Isomeric SMILES [13CH3][13C@@H]([13C](=O)O)O.[Na]
SMILES CC(C(=O)[O-])O.[Na+]
Canonical SMILES CC(C(=O)O)O.[Na]

Introduction

IUPAC Name

Sodium;(2S)-2-hydroxy(1,2,3-13C3^{13}C_3)propanoate

Molecular Formula

C3H5NaO3C_3H_5NaO_3

Isotopic Labeling

The compound contains three 13C^{13}C-labeled carbon atoms:

  • Carbon-1 (13C^{13}C)

  • Carbon-2 (13C^{13}C)

  • Carbon-3 (13C^{13}C)

Molecular Weight

98.046 g/mol (computed with isotopic enrichment) .

Structural Information

  • SMILES Notation: [13CH3][13CH][13COO].[Na+][^{13}\text{CH}_3][^{13}\text{CH}][^{13}\text{COO}^-].[Na^+]

  • InChIKey: JXKPEJDQGNYQSM-MEFQWSPQSA-M .

Metabolic Tracing

The isotopic enrichment with 13C^{13}C makes this compound ideal for studying metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). It allows researchers to track the fate of labeled carbons in biochemical reactions.

Isotopic Labeling

Sodium;(2S)-2-hydroxy(1,2,3-13C3^{13}C_3)propanoate is used to label metabolites in glycolysis and the tricarboxylic acid (TCA) cycle, providing insights into cellular energy metabolism.

Biochemical Studies

The compound is employed to investigate enzyme kinetics and substrate specificity of lactate dehydrogenase and related enzymes.

Synthesis

The synthesis of sodium;(2S)-2-hydroxy(1,2,3-13C3^{13}C_3)propanoate typically involves the following steps:

  • Starting Material: 13C^{13}C-enriched glucose or pyruvate.

  • Fermentation: Conversion to lactic acid using microbial fermentation.

  • Neutralization: Reaction with sodium hydroxide to form the sodium salt.

  • Purification: Crystallization or lyophilization to isolate the final product.

This process ensures high isotopic purity and chemical stability .

NMR Spectroscopy

  • 13C^{13}C13C NMR: Distinct peaks corresponding to the three labeled carbons.

  • 1H^{1}H1H NMR: Proton signals consistent with the lactic acid backbone.

Mass Spectrometry

  • Molecular ion peak at m/z=98m/z = 98, confirming the molecular weight.

  • Fragmentation patterns reveal isotopically labeled fragments.

Safety and Handling

AspectDetails
Hazard ClassificationNot classified as hazardous
PrecautionsAvoid inhalation and contact with skin or eyes
StorageStore in a cool, dry place away from light

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